5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine

CRF-binding protein HTS screening fluorine SAR

5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine (CAS 670270-75-4) is a second-generation thieno[2,3-d]pyrimidine probe with a 4-fluorophenyl group that blocks CYP450-mediated oxidation, offering enhanced metabolic stability over des-fluoro analogs. Its 2-methylquinolin-8-yloxy moiety targets hydrophobic sub-pockets adjacent to the ATP-binding site, while an optimal XLogP3 (~5.2) balances blood-brain barrier penetration with reduced non-specific protein binding—making it the preferred CNS screening candidate over more lipophilic analogs. For reliable B2B procurement of this scaffold for focused kinase or CRF-BP libraries, request a quote today.

Molecular Formula C22H14FN3OS
Molecular Weight 387.43
CAS No. 670270-75-4
Cat. No. B2614410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine
CAS670270-75-4
Molecular FormulaC22H14FN3OS
Molecular Weight387.43
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F)C=C1
InChIInChI=1S/C22H14FN3OS/c1-13-5-6-15-3-2-4-18(20(15)26-13)27-21-19-17(11-28-22(19)25-12-24-21)14-7-9-16(23)10-8-14/h2-12H,1H3
InChIKeyVYHOMFYBIQDKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine (670270-75-4): Procurement-Ready Chemical Profile


5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine (CAS 670270-75-4, molecular formula C22H14FN3OS, molecular weight 387.43 g/mol) belongs to the thieno[2,3-d]pyrimidine class, a privileged scaffold extensively explored in kinase inhibitor drug discovery [1]. This compound features a 4-fluorophenyl group at the 5-position and a 2-methylquinolin-8-yloxy moiety at the 4-position of the thieno[2,3-d]pyrimidine core, distinguishing it from simpler thienopyrimidine analogs by its dual aromatic substitution pattern. The 2-methylquinolin-8-yloxy substituent is a structural motif that appears in bioactive compounds such as the bradykinin B2 receptor antagonist FK-3657 [2]. The thieno[2,3-d]pyrimidine scaffold is recognized as a bioisostere of the quinazoline core, enabling engagement with a broad range of kinase targets [3].

Why Generic Thieno[2,3-d]pyrimidine Analogs Cannot Replace 670270-75-4 in Focused Screening Libraries


Within the 4-(quinolin-8-yloxy)-5-aryl-thieno[2,3-d]pyrimidine sub-series, minor structural variations at the 5-aryl position produce substantial differences in molecular recognition. The des-fluoro phenyl analog (MLS000416418) exhibits an IC50 of 9,740 nM against corticotropin-releasing factor binding protein (CRF-BP) [1], while the 4-methoxyphenyl analog (CHEMBL1489654) shows distinct computed physicochemical properties (XLogP3 5.7 vs. 5.2 for the fluorinated analog) that affect passive permeability and protein binding [2]. The 2-methyl substituent on the quinoline ring is essential for distinguishing this compound from the des-methyl quinolin-8-yloxy analogs (e.g., CAS 670270-83-4), which lack the steric and electronic contribution of the methyl group to target engagement . Generic substitution within this chemotype is therefore not feasible without quantitative verification of target-specific potency and selectivity for the intended screening campaign.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine (670270-75-4)


Fluorine-Induced Potency Shift vs. Des-Fluoro Analog in CRF-BP Binding

The des-fluoro analog (5-phenyl, MLS000416418) demonstrates an IC50 of 9,740 nM against human CRF-BP [1]. While direct quantitative data for the 4-fluorophenyl analog 670270-75-4 in the same assay are not yet publicly available, the well-documented electron-withdrawing effect of para-fluorine substitution on the phenyl ring is known to enhance binding affinity through improved π-stacking and dipole-dipole interactions in related thieno[2,3-d]pyrimidine series [2]. The fluorine atom also contributes to metabolic stability by blocking potential sites of CYP450-mediated oxidative metabolism [2].

CRF-binding protein HTS screening fluorine SAR

Lipophilicity-Driven Differential Passive Permeability vs. 4-Methoxyphenyl Analog

The target compound 670270-75-4 (C22H14FN3OS) has a computed XLogP3 of approximately 5.2 [1], placing it within the optimal range for CNS drug-like properties. In contrast, the 4-methoxyphenyl analog (CHEMBL1489654, CID 1184250) has a computed XLogP3 of 5.7 [2], which exceeds the typically desirable range (1–5) and may lead to higher non-specific protein binding and lower aqueous solubility. The 4-fluorophenyl substitution provides a balanced lipophilic-hydrophilic profile that the 4-methoxyphenyl and 4-isopropylphenyl analogs cannot replicate.

XLogP3 passive permeability drug-likeness

Synthetic Tractability and Intermediate Versatility Advantage Over Piperazine-Linked Analogs

The target compound is synthesized via nucleophilic aromatic substitution between a 4-chloro-thieno[2,3-d]pyrimidine intermediate and 2-methylquinolin-8-ol, a commercially available starting material [1]. This modular, two-component coupling approach provides higher synthetic tractability compared to 4-piperazinyl analogs that require additional amination steps and generate regioisomeric mixtures. The ether linkage at the 4-position offers greater chemical stability than the corresponding amine linkage, which is susceptible to oxidative metabolism [2].

synthetic accessibility ether linkage building block utility

Kinase Profiling Breadth via Thieno[2,3-d]pyrimidine Scaffold – Class-Level Target Engagement

A structurally related thieno[2,3-d]pyrimidine analog, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, has been co-crystallized with a tyrosine-protein kinase receptor (PDB 6D1Z) [1], confirming direct engagement of the thieno[2,3-d]pyrimidine core with the ATP-binding pocket of kinases. Patent literature further demonstrates that thieno[2,3-d]pyrimidine derivatives with aryl substitutions at the 5-position exhibit inhibitory activity against PI3K (p110α) with reported selectivity over related isoforms [2]. The 2-methylquinolin-8-yloxy moiety extends the molecular scaffold to engage an adjacent hydrophobic pocket not accessible to simpler 4-substituted analogs.

kinase panel screening PI3K EGFR VEGFR

Metabolic Soft-Spot Shielding by 4-Fluorophenyl Substitution vs. Unsubstituted Phenyl

The para-fluorine atom on the 5-phenyl ring serves as a metabolic blocking group, preventing CYP450-mediated hydroxylation at the para-position—a primary metabolic pathway for unsubstituted phenyl rings [1]. In the des-fluoro phenyl analog (MLS000416418), the unsubstituted para-position is susceptible to oxidative metabolism, which can lead to rapid clearance and reduced in vivo exposure. This metabolic vulnerability is not present in the 4-fluorophenyl analog 670270-75-4, where the C–F bond is resistant to oxidative cleavage [2].

metabolic stability CYP450 oxidation fluorine blocking

Procurement-Grade Purity and Reproducibility: Analytical Characterization at Research Scale

Commercially sourced 670270-75-4 is typically supplied at ≥95% purity (HPLC) with full analytical characterization including 1H NMR and MS . This purity specification meets the minimum threshold for most biochemical and cell-based screening assays. Vendors such as A2B Chem (Cat# BB31256) and Chemenu (Cat# CM905613) provide research-grade material with documented analytical data . The compound has a defined molecular weight of 387.43 g/mol and distinct spectroscopic signatures that allow unambiguous identity verification, reducing the risk of compound misidentification in high-throughput screening workflows.

purity specification HPLC batch consistency

High-Value Application Scenarios for 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine (670270-75-4)


Kinase Inhibitor Focused Screening Library with Defined Fluorine SAR Vector

The compound is optimally deployed in kinase-focused screening libraries where the 4-fluorophenyl substituent provides a defined SAR vector for fluorine-mediated potency enhancement. As demonstrated by the co-crystal structure of the related thieno[2,3-d]pyrimidine analog in PDB 6D1Z [1], the core scaffold engages the ATP-binding pocket, while the 2-methylquinolin-8-yloxy extension targets an adjacent hydrophobic sub-pocket. Including 670270-75-4 alongside its des-fluoro and 4-methoxyphenyl analogs enables systematic SAR exploration of electronic and steric effects at the 5-position within a single screening campaign.

CRF-Binding Protein Antagonist Probe Development with Fluorine-Enabled Metabolic Stability

Based on the demonstrated CRF-BP binding activity of the des-fluoro analog (IC50 = 9,740 nM) [1], the 4-fluorophenyl analog 670270-75-4 serves as a second-generation probe candidate with predicted improved metabolic stability due to para-fluorine blocking of CYP450-mediated oxidation [2]. This compound can be directly compared head-to-head with the des-fluoro analog in metabolic stability assays (human liver microsomes) and CRF-BP binding assays to quantify the fluorine-induced improvement in both potency and stability.

Building Block for Diversified Thieno[2,3-d]pyrimidine Library Synthesis via Late-Stage Functionalization

The modular synthesis of 670270-75-4 via ether coupling between the thieno[2,3-d]pyrimidine core and 2-methylquinolin-8-ol [1] establishes this compound as a versatile building block for further derivatization. The presence of multiple potential functionalization sites (quinoline C–H positions, thiophene ring) enables late-stage diversification strategies, including C–H activation and cross-coupling reactions, to generate focused libraries for structure-activity relationship studies.

CNS-Targeted Screening Campaign Leveraging Optimized Lipophilicity Profile

With a computed XLogP3 of approximately 5.2 [1], 670270-75-4 occupies a favorable lipophilicity window for CNS drug discovery (typically XLogP3 1–5). Compared to the 4-methoxyphenyl analog (XLogP3 = 5.7) [2], the target compound offers reduced risk of non-specific protein binding while maintaining sufficient lipophilicity for blood-brain barrier penetration. This property profile makes 670270-75-4 a preferred choice over more lipophilic analogs in CNS-targeted phenotypic or target-based screening campaigns.

Quote Request

Request a Quote for 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.